molecular formula C23H27ClN2O2 B041530 (1R,3S-)Solifenacin Hydrochloride CAS No. 180468-40-0

(1R,3S-)Solifenacin Hydrochloride

カタログ番号: B041530
CAS番号: 180468-40-0
分子量: 398.9 g/mol
InChIキー: YAUBKMSXTZQZEB-HLUKFBSCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(3S)-1-Azabicyclo[222]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride is a complex organic compound with a unique structure that combines a bicyclic azabicyclooctane moiety with a phenyl-substituted isoquinoline carboxylate

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride typically involves multiple steps, including the formation of the azabicyclooctane core and the subsequent attachment of the isoquinoline carboxylate moiety. Common synthetic routes may involve:

    Formation of the Azabicyclooctane Core: This can be achieved through a series of cyclization reactions starting from simple amine precursors.

    Attachment of the Isoquinoline Carboxylate: This step often involves esterification or amidation reactions to link the isoquinoline derivative to the azabicyclooctane core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

化学反応の分析

Types of Reactions

[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Efficacy in Treating Overactive Bladder

Numerous studies have demonstrated the efficacy of solifenacin in reducing OAB symptoms:

  • Reduction in Urgency Episodes : In a randomized controlled trial involving 863 patients, solifenacin significantly decreased the mean number of severe urgency episodes from baseline to endpoint compared to placebo (-2.6 vs -1.8, P < 0.001) .
  • Improvement in Quality of Life : Pooled data from phase III trials indicated that solifenacin improved quality of life scores across multiple domains, with significant changes observed in nine out of ten areas measured by the King's Health Questionnaire .
  • Long-term Efficacy : A study assessing pediatric patients with NDO showed sustained efficacy over one year, with significant improvements in maximum cystometric capacity (MCC) and bladder compliance .

Safety Profile

The safety profile of solifenacin is generally favorable. Most adverse events reported are mild to moderate. Common side effects include dry mouth, constipation, and urinary retention. Notably, a case report highlighted acute psychosis as a rare adverse effect following dosage escalation . Comprehensive safety data from clinical trials indicate that discontinuation rates due to adverse events are low (3.6%) .

Applications in Neurogenic Detrusor Overactivity

Solifenacin has also been explored for its use in managing NDO:

  • Clinical Trials : A retrospective analysis involving spinal cord injury (SCI) patients indicated that solifenacin effectively improved bladder function after switching from other antimuscarinic agents .
  • Pediatric Use : Clinical studies have shown that solifenacin is effective in children aged 2 to <18 years with NDO, demonstrating significant improvements in urinary function and quality of life metrics .

Comparative Effectiveness

A therapeutic class review found that solifenacin was more effective than other antimuscarinic agents in reducing micturition frequency and urge incontinence episodes. For instance:

  • Micturition Frequency : Patients treated with solifenacin experienced a reduction of approximately 2.37 micturitions per 24 hours at the 5 mg dose compared to a reduction of 1.59 with placebo .
  • Nocturia Reduction : Solifenacin treatment led to a significant decrease in nocturia episodes, particularly at the higher dosage .

Summary Table of Efficacy Data

Study TypePopulation SizePrimary EndpointSolifenacin EfficacyPlacebo Efficacy
Phase III Trial2800Reduction in urgency episodes-2.9 (66.1% reduction)-2.0 (40% reduction)
Pediatric NDO Study95Maximum Cystometric Capacity+52.5 mLNot applicable
SCI Patient Analysis35Improvement in bladder complianceSignificant improvementsNot applicable

作用機序

The mechanism of action of [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

  • [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
  • [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

Uniqueness

The uniqueness of [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity, selectivity, or stability, making it a valuable compound for various applications.

生物活性

(1R,3S-)Solifenacin Hydrochloride, commonly known as Solifenacin, is an antimuscarinic agent primarily indicated for the treatment of overactive bladder (OAB). This article explores its biological activity, pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Overview of Solifenacin

Solifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor, which plays a critical role in bladder contraction. By inhibiting this receptor, solifenacin reduces detrusor muscle overactivity, thereby alleviating symptoms associated with OAB, such as urgency, frequency, and urge incontinence .

Pharmacokinetics

  • Absorption : Solifenacin is well absorbed with a bioavailability of approximately 90%. Peak plasma concentrations are typically reached within 3 to 8 hours post-administration .
  • Distribution : It exhibits high plasma protein binding (98%) and a long elimination half-life ranging from 45 to 68 hours .
  • Metabolism : The drug undergoes extensive hepatic metabolism, primarily via CYP3A4, yielding several metabolites with varying pharmacological activity .

Phase III Trials

In four large-scale double-blind placebo-controlled trials involving over 2800 patients, solifenacin demonstrated significant efficacy in improving OAB symptoms. Key findings include:

  • Reduction in Urgency Episodes : Patients taking solifenacin experienced a mean reduction in urgency episodes of -2.9 (66.1%) for the 5 mg dose and -3.4 (70.0%) for the 10 mg dose compared to -2.0 (40.0%) in the placebo group .
  • Improvement in Quality of Life : The King's Health Questionnaire (KHQ) scores improved significantly across nine of ten domains for patients receiving solifenacin compared to placebo .
Parameter Placebo Solifenacin 5 mg Solifenacin 10 mg
Urgency Episodes-2.0-2.9-3.4
Volume VoidedIncreasedSignificant IncreaseSignificant Increase
KHQ Improvement DomainsBaselineSignificant ImprovementSignificant Improvement

Long-term Treatment Outcomes

A long-term open-label extension study showed that solifenacin maintained its efficacy over a period of up to one year. Approximately 91% of participants from initial studies continued into the extension phase, with an 81% completion rate. Improvements in key symptoms were sustained throughout the treatment duration .

Safety and Tolerability

The safety profile of solifenacin is generally favorable. Common adverse effects include dry mouth and constipation, which are typical for anticholinergic medications:

  • Discontinuation Rates : Only about 4.7% of patients discontinued treatment due to adverse events .
  • Patient Satisfaction : High levels of satisfaction were reported regarding both tolerability (85%) and efficacy (74%) among patients who completed the studies .

Neurogenic Detrusor Overactivity

A study focusing on patients with neurogenic detrusor overactivity (NDO) due to multiple sclerosis or spinal cord injury found that solifenacin significantly improved urodynamic parameters such as maximum cystometric capacity (MCC). The results indicated a notable enhancement in bladder function and quality of life compared to placebo .

特性

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-HLUKFBSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。